4,6-Dimethylpyridine-2-thiol
Overview
Description
4,6-Dimethylpyridine-2-thiol is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a thiol group at the 2 position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their potential inhibitory effects on certain proteins .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Dimethylpyridine-2-thiol might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna and rna synthesis .
Pharmacokinetics
The compound’s molecular weight of 13922 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given its potential as a nucleophile, it may be involved in various chemical reactions leading to the formation of new compounds .
Action Environment
Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-specific oxidants, leading to the oxidation of protein thiol groups . This interaction can influence the stability and activity of proteins, particularly under oxidative stress conditions. The compound’s ability to form disulfide bonds with cysteine residues in proteins is a key aspect of its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to thiol-specific oxidants like this compound can lead to the depolarization of the actin cytoskeleton and resistance to cytoskeletal stress . This compound can also impact the production of reactive oxygen species (ROS) and the cellular response to oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of disulfide bonds. This compound can inhibit or activate enzymes by modifying cysteine residues, leading to changes in enzyme activity and gene expression . The binding interactions with proteins and enzymes are crucial for its biochemical effects, particularly in redox regulation and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with metals like cadmium, which can influence its long-term effects on cellular function . The temporal effects also depend on the experimental conditions, such as pH and temperature.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. The compound’s ability to modulate the levels of reactive oxygen species and other metabolites is a key aspect of its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation depend on factors such as the presence of specific transporters and the cellular redox state .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. It may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization is determined by targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyridine-2-thiol typically involves the reaction of 4,6-dimethylpyridine with sulfur-containing reagents. One common method is the reaction of 4,6-dimethylpyridine with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Dimethylpyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Similar structure but with a pyrimidine ring.
2-Mercaptopyridine: Lacks the methyl groups at the 4 and 6 positions.
4-Methylpyridine-2-thiol: Contains only one methyl group at the 4 position.
Uniqueness: 4,6-Dimethylpyridine-2-thiol is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other thiol-containing pyridine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVANSRULPRVUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578154 | |
Record name | 4,6-Dimethylpyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54364-19-1 | |
Record name | 4,6-Dimethylpyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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